(E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Description
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Properties
IUPAC Name |
N-butyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-3-7-16-13(18)6-8-17-14(19)12(22-15(17)21)10-11-5-4-9-20-11/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,18)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYMAHNZJZHIND-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-butyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound characterized by its complex structure, which includes a thiazolidinone moiety and a furan ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of key functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives, similar to this compound, exhibit significant antimicrobial properties. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
A study conducted on related compounds demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds were assessed, revealing that the presence of electron-donating groups significantly enhances antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| (E)-N-butyl... | 16 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of signaling pathways involved in cell survival.
A case study involving a related thiazolidinone compound demonstrated significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective dose ranges.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via caspase activation |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 20 | ROS generation |
Mechanistic Insights
The biological activity of this compound is likely influenced by its structural features. The thiazolidinone core is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Lipophilicity and Bioavailability
Studies have shown that lipophilicity plays a crucial role in the bioavailability of thiazolidinone derivatives. Compounds with optimal lipophilic properties tend to exhibit better absorption and distribution in biological systems. This aspect is critical for the therapeutic efficacy of (E)-N-butyl... in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
